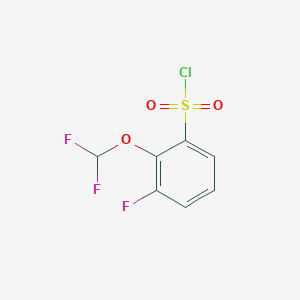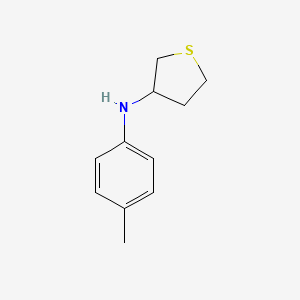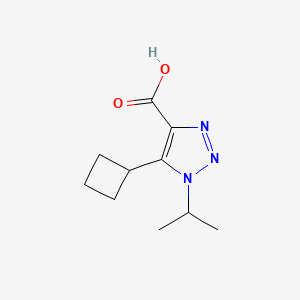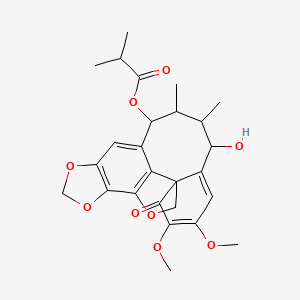
LongipedlignanI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LongipedlignanI is a naturally occurring lignan, a type of polyphenolic compound found in plants. Lignans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LongipedlignanI typically involves the oxidative coupling of two phenylpropanoid units. This process can be achieved through various methods, including enzymatic catalysis and chemical oxidation. One common approach is the use of laccase enzymes, which facilitate the oxidative coupling under mild conditions. Alternatively, chemical oxidants such as potassium permanganate or ceric ammonium nitrate can be employed to achieve the desired coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized chemical or enzymatic methods, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
LongipedlignanI undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the lignan structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ceric ammonium nitrate, and laccase enzymes.
Reduction: Sodium borohydride and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include oxidized lignans, dihydro derivatives, and various substituted lignans with modified biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a model compound for studying lignan biosynthesis.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its anticancer, antioxidant, and anti-inflammatory properties. Studies have shown that LongipedlignanI can inhibit the growth of cancer cells and reduce oxidative stress.
Industry: Utilized in the development of natural health products and dietary supplements due to its beneficial health effects.
Mecanismo De Acción
The mechanism of action of LongipedlignanI involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparación Con Compuestos Similares
LongipedlignanI can be compared with other lignans such as:
Secoisolariciresinol: Known for its antioxidant and anticancer properties.
Matairesinol: Exhibits estrogenic activity and potential anticancer effects.
Pinoresinol: Demonstrates antimicrobial and antioxidant activities.
Compared to these lignans, this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits. Its potential therapeutic applications and diverse chemical reactivity make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C26H30O9 |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
(15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) 2-methylpropanoate |
InChI |
InChI=1S/C26H30O9/c1-11(2)25(29)35-20-13(4)12(3)19(27)15-8-16(30-5)22(31-6)24(28)26(15)9-32-23-18(26)14(20)7-17-21(23)34-10-33-17/h7-8,11-13,19-20,27H,9-10H2,1-6H3 |
Clave InChI |
SZXOSAPUUNDADY-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C1O)OCO3)OC(=O)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


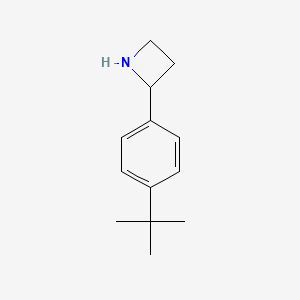
![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine](/img/structure/B13305958.png)
![4-{[(2-Methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13305965.png)
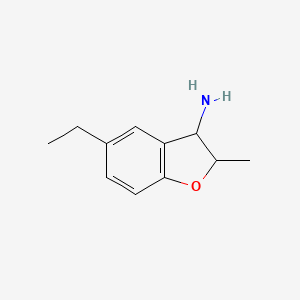


![2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B13305982.png)
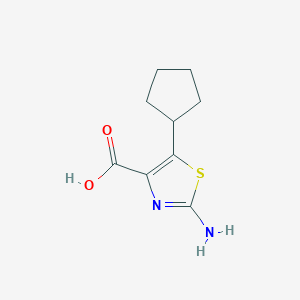
![1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13306004.png)
![3-Oxaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B13306005.png)
